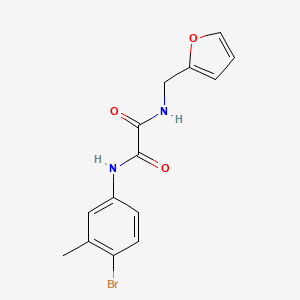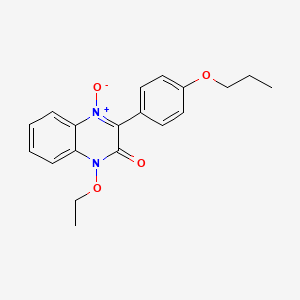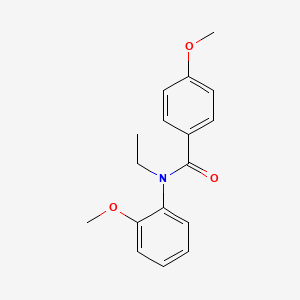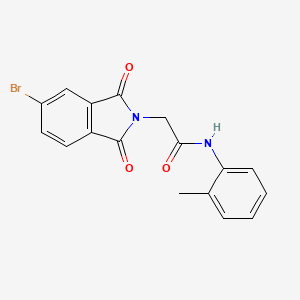
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide involves the inhibition of bromodomain-containing proteins, which are epigenetic regulators that play a critical role in various biological processes, including gene transcription and chromatin remodeling. N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide specifically targets the bromodomain of BRD4, a protein that is overexpressed in various cancers and is involved in cancer progression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is its specificity for bromodomain-containing proteins, which makes it a valuable tool for studying the role of these proteins in various biological processes. Additionally, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further drug development. However, one of the limitations of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is its relatively low potency compared to other bromodomain inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide, including:
1. Identifying the specific downstream targets of BRD4 inhibition and their role in cancer progression.
2. Developing more potent analogs of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide with improved efficacy and specificity.
3. Investigating the potential of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide in combination with other cancer therapies.
4. Studying the role of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide in other diseases, such as neurological disorders and autoimmune diseases.
5. Investigating the potential of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide as a diagnostic tool for cancer and other diseases.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for bromodomain-containing proteins and favorable pharmacokinetic profile make it a valuable tool for studying the role of these proteins in various biological processes. Further research on N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-9-7-10(4-5-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJAXGIDGRUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B4236453.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4236474.png)
![N-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-methoxyphenyl]acetamide](/img/structure/B4236486.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4236494.png)
![3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4236498.png)
![1-(4-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4236499.png)
![N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236508.png)
![methyl 7-(2-furyl)-5-(methoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4236521.png)



![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4236538.png)